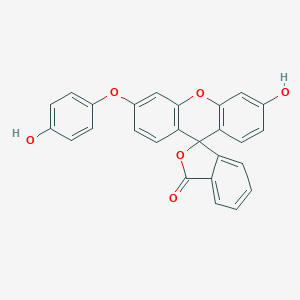![molecular formula C7H10O2 B124677 (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one CAS No. 152976-07-3](/img/structure/B124677.png)
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one, also known as Methyl Cyclohexenolone, is a cyclic ketone that has been extensively studied for its unique properties. It is a versatile molecule that has found applications in several fields, including organic chemistry, biochemistry, and pharmaceuticals. In 1.0]heptane-2-one.
Applications De Recherche Scientifique
(1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been used in several scientific research applications. It has been studied for its potential as a chiral building block in organic synthesis. The molecule has also been used as a ligand in catalysis reactions. In addition, (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been investigated for its potential as a drug candidate due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one is not fully understood. However, it is known to interact with certain enzymes and proteins in the body. The molecule has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
(1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been shown to have various biochemical and physiological effects. It has been studied for its potential as a neuroprotective agent due to its ability to inhibit acetylcholinesterase. The molecule has also been shown to have anti-inflammatory properties. In addition, (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one has been investigated for its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one in lab experiments is its unique structure and properties. The molecule has been shown to have various effects on the body, making it a versatile tool for research. However, one limitation of using (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one is its relatively high cost compared to other compounds. This can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one. One area of interest is the molecule's potential as a drug candidate. Further studies are needed to determine its efficacy and safety in humans. Another future direction is the investigation of (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one's mechanism of action. Understanding how the molecule interacts with enzymes and proteins in the body could lead to the development of new therapies for various diseases. Finally, (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one could be used as a chiral building block in organic synthesis, leading to the development of new compounds with unique properties.
Méthodes De Synthèse
The synthesis of (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one involves the reaction of methyl 2-cyclohexenone with ethyl vinyl ether in the presence of a catalyst. This reaction results in the formation of a cyclic intermediate, which is then treated with acid to yield the final product. The synthesis method has been optimized to produce high yields of pure (1S,6S)-6-(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one-7-oxabicyclo[4.1.0]heptane-2-one.
Propriétés
Numéro CAS |
152976-07-3 |
|---|---|
Nom du produit |
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(1S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7-4-2-3-5(8)6(7)9-7/h6H,2-4H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
QDIYYQQYVPMKJZ-RQJHMYQMSA-N |
SMILES isomérique |
C[C@]12CCCC(=O)[C@H]1O2 |
SMILES |
CC12CCCC(=O)C1O2 |
SMILES canonique |
CC12CCCC(=O)C1O2 |
Synonymes |
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-,(1S,6S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



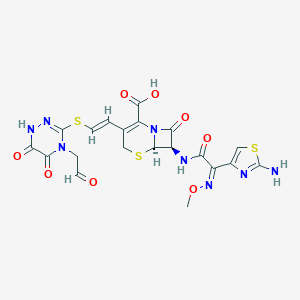
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)
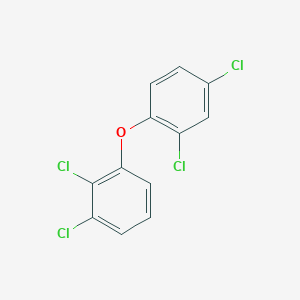

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)
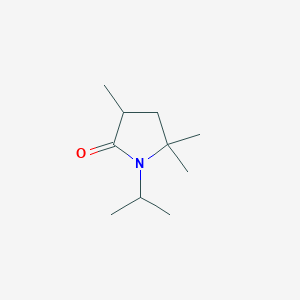
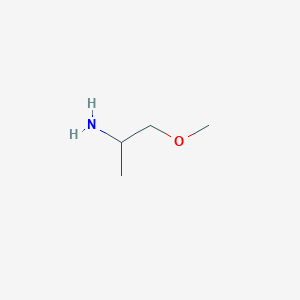
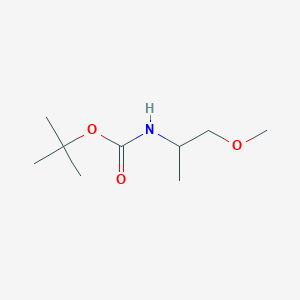
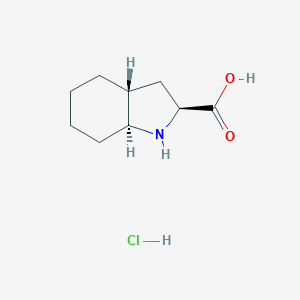
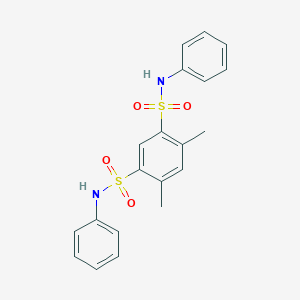
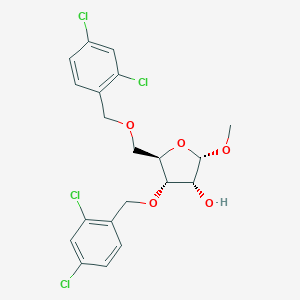
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
